molecular formula C9H5BrFNO B13897933 5-bromo-7-fluoro-2H-isoquinolin-1-one

5-bromo-7-fluoro-2H-isoquinolin-1-one

Cat. No.: B13897933
M. Wt: 242.04 g/mol
InChI Key: HROQRKXNTNZUPN-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-2H-isoquinolin-1-one is a halogenated isoquinolinone derivative with the molecular formula C₉H₅BrFNO (molecular weight: 242.04 g/mol) . Its structure features a fused bicyclic aromatic system with a ketone group at position 1, bromine at position 5, and fluorine at position 6. This substitution pattern enhances its chemical reactivity and biological activity, making it a candidate for medicinal chemistry and materials science applications .

Properties

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

5-bromo-7-fluoro-2H-isoquinolin-1-one

InChI

InChI=1S/C9H5BrFNO/c10-8-4-5(11)3-7-6(8)1-2-12-9(7)13/h1-4H,(H,12,13)

InChI Key

HROQRKXNTNZUPN-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=C1C(=CC(=C2)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-fluoro-2H-isoquinolin-1-one typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of isoquinolinone derivatives under controlled conditions. The reaction conditions often involve the use of brominating and fluorinating agents, such as N-bromosuccinimide (NBS) and Selectfluor, respectively .

Industrial Production Methods

Industrial production methods for 5-bromo-7-fluoro-2H-isoquinolin-1-one are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, high yield, and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-fluoro-2H-isoquinolin-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoquinolinone derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Scientific Research Applications of 5-bromo-7-fluoro-2H-isoquinolin-1-one

5-Bromo-7-fluoro-2H-isoquinolin-1-one is a chemical compound with a molecular formula of C₉H₅BrFNO and a molecular weight of approximately 242.04 g/mol . It features a unique structure including bromine and fluorine substituents, which makes it valuable in various scientific applications.

Areas of Application

5-bromo-7-fluoro-2H-isoquinolin-1-one is used across diverse fields including:

  • Medicinal Chemistry It serves as a precursor in synthesizing potential pharmaceutical agents.
  • Material Science It is used in developing novel materials with specific properties.
  • Organic Synthesis It acts as a building block for synthesizing complex organic molecules.
  • Development of Agrochemicals It is also used as an intermediate in the production of agrochemicals and other industrial products.

Chemical Reactivity

This compound can undergo several types of chemical reactions:

  • Substitution Reactions The bromine and fluorine atoms can be substituted with other functional groups using reagents like organolithium compounds or Grignard reagents.
  • Oxidation and Reduction Reactions The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, or reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form different derivatives.
  • Coupling Reactions It can participate in coupling reactions to form more complex molecules.

5-Bromo-7-fluoro-2H-isoquinolin-1-one has potential biological activities, particularly its interactions with cytochrome P450 enzymes and possible antimicrobial properties.

Cytochrome P450 Inhibition It acts as an inhibitor of cytochrome P450 enzymes, especially CYP1A2, suggesting applications in drug development by modulating metabolic pathways.

Structure-Activity Relationship (SAR)

The presence of bromine and fluorine atoms influences the compound's chemical reactivity and biological properties, such as high lipophilicity, enhancing its ability to penetrate biological membranes.

Comparison with Similar Compounds The compound's unique substitution pattern imparts distinct chemical and biological properties. The table below compares 5-bromo-7-fluoro-2H-isoquinolin-1-one with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
This compoundBromine at position 5, fluorine at position 7Potential for diverse biological activities due to unique substitution pattern
4-Bromo-7-fluoroisoquinolin-1(2H)-oneBromine at position 4, fluorine at position 7Exhibits antimicrobial and antitumor activities; different substitution affects reactivity
6-Bromo-7-fluoroisoquinolin-1(2H)-oneBromine at position 6, fluorine at position 7May have distinct pharmacological profiles due to halogen placement
4-Bromo-6-fluoroisoquinolin-1(2H)-oneBromine at position 4, fluorine at position 6Different reactivity patterns affecting biological activity

Case Studies and Research Findings

  • Antibacterial Studies Isoquinolinone derivatives have been synthesized and tested against methicillin-resistant Staphylococcus aureus, showing effective antibacterial activity at concentrations ranging from 2 to 32 µg/mL.
  • Antitumor Evaluation In vitro testing has shown that isoquinolinone derivatives can inhibit the proliferation of cancer cell lines, with some compounds demonstrating IC50 values ranging from low micromolar to sub-micromolar levels against various tumor types.
  • Antifungal Activity Certain compounds, such as 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, have exhibited excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml, even better than Pyrimethanil .
  • Anti-HIV Activity Isoquinoline derivatives have demonstrated excellent anti-HIV activity, with some compounds showing consistently low nanomolar activity .
  • Thiazole-bearing heterocycles effectively act against breast cancer (MCF-7) cell lines, human hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) .

Mechanism of Action

The mechanism of action of 5-bromo-7-fluoro-2H-isoquinolin-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use .

Comparison with Similar Compounds

Halogen Positional Isomers

Compound Name Molecular Formula Halogen Positions Key Differences Biological Relevance
8-Bromo-5-fluoroisoquinolin-1(2H)-one C₉H₅BrFNO Br (8), F (5) Halogen positions reversed; altered electronic effects and steric interactions Potential for distinct receptor binding
5-Bromo-8-fluoroisoquinolin-1(2H)-one C₉H₅BrFNO Br (5), F (8) Fluorine at position 8 instead of 7; impacts solubility and metabolic stability Investigated for antimicrobial activity
5-Bromo-7-fluoroisoquinoline C₉H₅BrFN Br (5), F (7) Lacks ketone group (1-one); reduced hydrogen-bonding capacity Higher lipophilicity; varied bioactivity

Mono-Halogenated Analogs

Compound Name Molecular Formula Substituents Key Differences Reactivity/Bioactivity
5-Bromo-isoquinolin-1-amine C₉H₇BrN₂ Br (5), NH₂ (1) Amine group instead of ketone; altered polarity and basicity Different target interactions (e.g., enzyme inhibition)
7-Fluoro-isoquinolin-1(2H)-one C₉H₆FNO F (7) Lacks bromine; reduced electrophilic character Lower halogen-dependent bioactivity

Scaffold Variations

Compound Name Molecular Formula Core Structure Key Differences Applications
5-Bromo-7-fluoroquinolin-2(1H)-one C₉H₅BrFNO Quinolinone Nitrogen at position 1 instead of 2; altered ring electronics Antibiotic research (DNA gyrase inhibition)
5-Bromo-7-fluoroisoindolin-1-one C₈H₅BrFNO Isoindolinone Fused benzene-pyrrolidine system; smaller ring size Limited bioactivity data

Biological Activity

5-Bromo-7-fluoro-2H-isoquinolin-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, while also providing comparative data with similar compounds.

Chemical Structure and Properties

The molecular formula of 5-bromo-7-fluoro-2H-isoquinolin-1-one is C9H6BrFNOC_9H_6BrFNO, with a molecular weight of approximately 243.05 g/mol. The compound features a bicyclic structure that includes both bromine and fluorine substituents, which are known to influence its chemical reactivity and biological properties. The presence of these halogens can enhance binding affinity to various biological targets, potentially leading to diverse pharmacological effects.

The mechanism of action for 5-bromo-7-fluoro-2H-isoquinolin-1-one is not fully elucidated; however, it is believed to interact with specific molecular targets and pathways in biological systems. This interaction may involve modulation of enzyme activity or receptor binding, which can lead to various biological effects such as antimicrobial and antitumor activities.

Antimicrobial Activity

Research indicates that compounds structurally related to 5-bromo-7-fluoro-2H-isoquinolin-1-one exhibit notable antimicrobial properties. For instance, isoquinolinones have been studied for their potential as antibacterial agents against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The antibacterial activity is often attributed to the steric and electronic properties imparted by the halogen substitutions .

Antitumor Activity

Preliminary studies suggest that derivatives of isoquinolinones may exhibit antitumor activity. For example, certain compounds have shown inhibition of cancer cell lines such as HeLa and HCT116, with IC50 values indicating effective growth inhibition at micromolar concentrations . The structural modifications in 5-bromo-7-fluoro-2H-isoquinolin-1-one could enhance its efficacy against specific cancer types.

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of 5-bromo-7-fluoro-2H-isoquinolin-1-one, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key characteristics:

Compound NameStructure CharacteristicsUnique Features
5-Bromo-7-fluoro-2H-isoquinolin-1-one Bromine at position 5, fluorine at position 7Potential for diverse biological activities due to unique substitution pattern
4-Bromo-7-fluoroisoquinolin-1(2H)-one Bromine at position 4, fluorine at position 7Exhibits antimicrobial and antitumor activities; different substitution affects reactivity
6-Bromo-7-fluoroisoquinolin-1(2H)-one Bromine at position 6, fluorine at position 7May have distinct pharmacological profiles due to halogen placement
4-Bromo-6-fluoroisoquinolin-1(2H)-one Bromine at position 4, fluorine at position 6Different reactivity patterns affecting biological activity

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of isoquinolinone derivatives for their biological activities:

  • Antibacterial Studies : A recent study synthesized various isoquinolinone derivatives, including those similar to 5-bromo-7-fluoro-2H-isoquinolin-1-one. The derivatives were tested against methicillin-resistant Staphylococcus aureus, showing effective antibacterial activity within concentrations ranging from 2 to 32 µg/mL .
  • Antitumor Evaluation : In vitro testing revealed that certain isoquinolinone derivatives inhibited the proliferation of cancer cell lines effectively. For instance, compounds with similar structures demonstrated IC50 values ranging from low micromolar to sub-micromolar levels against various tumor types .
  • Mechanistic Insights : The interaction studies indicated that these compounds might act as inhibitors for specific enzymes or receptors involved in critical cellular pathways, contributing to their therapeutic potential against infections and tumors.

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